molecular formula C9H8ClNS B024632 2-Chloro-5,6-dimethyl-1,3-benzothiazole CAS No. 104076-80-4

2-Chloro-5,6-dimethyl-1,3-benzothiazole

Cat. No.: B024632
CAS No.: 104076-80-4
M. Wt: 197.69 g/mol
InChI Key: XODBBWCMOHPBMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dimethyl-1,3-benzothiazole typically involves the chlorination of 5,6-dimethyl-1,3-benzothiazole. One common method is the reaction of 5,6-dimethyl-1,3-benzothiazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5,6-dimethyl-1,3-benzothiazole+SOCl2This compound+SO2+HCl\text{5,6-dimethyl-1,3-benzothiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,6-dimethyl-1,3-benzothiazole+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2-Chloro-5,6-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It is investigated for its potential anticancer activity and as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dimethyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzothiazole: Similar structure but lacks the methyl groups at positions 5 and 6.

    5,6-Dimethyl-1,3-benzothiazole: Similar structure but lacks the chlorine atom at position 2.

    2-Chloro-6-methylbenzothiazole: Similar structure but has only one methyl group at position 6.

Uniqueness

2-Chloro-5,6-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

2-chloro-5,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODBBWCMOHPBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621200
Record name 2-Chloro-5,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104076-80-4
Record name 2-Chloro-5,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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